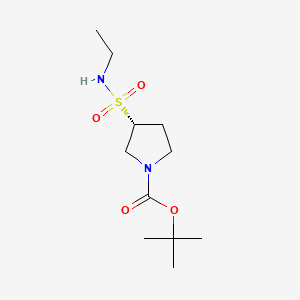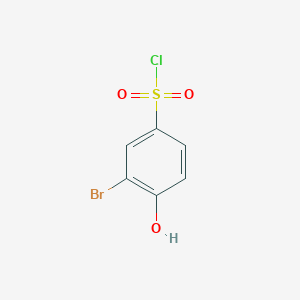
3-Bromo-4-hydroxybenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S. It is a derivative of benzene, featuring bromine, hydroxyl, and sulfonyl chloride functional groups. This compound is of interest in various chemical synthesis processes due to its reactivity and functional group versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
3-Bromo-4-methoxybenzenesulfonyl chloride: Similar structure but has a methoxy group instead of a hydroxyl group.
Propiedades
Fórmula molecular |
C6H4BrClO3S |
|---|---|
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
3-bromo-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
Clave InChI |
STKYSOLBHOVRHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


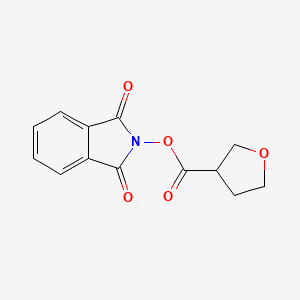

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)

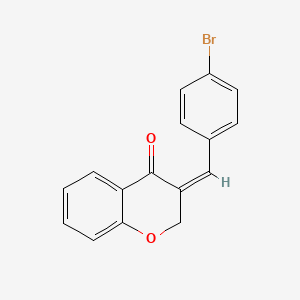
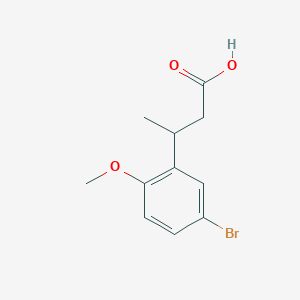

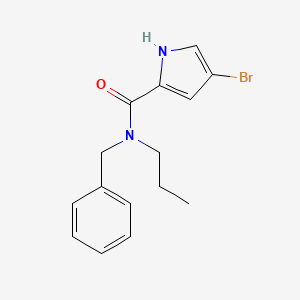
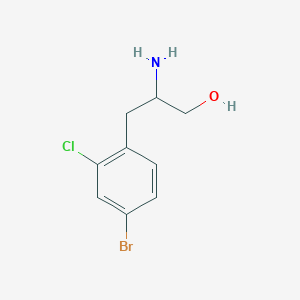

![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)
![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
